4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-(3-fluoro-5-methylbenzoyl)morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-4-10(6-11(14)5-9)13(17)16-2-3-18-8-12(16)7-15/h4-6,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMJBWMBPRBSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N2CCOCC2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions: Foundation of Morpholine Functionalization
The most widely reported method for synthesizing 4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile involves condensation between morpholine-3-carbonitrile and 3-fluoro-5-methylbenzoic acid derivatives. This reaction typically employs coupling agents such as carbodiimides (e.g., EDC or DCC) to activate the carboxylic acid, facilitating nucleophilic attack by the morpholine nitrogen.
Reaction Mechanism and Catalytic Systems
The condensation proceeds via formation of an O-acylisourea intermediate, which reacts with morpholine-3-carbonitrile to yield the target compound. Catalytic systems using 4-dimethylaminopyridine (DMAP) enhance reaction rates by stabilizing the transition state. Solvent selection significantly impacts efficiency, with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) providing optimal dielectric environments.
Table 1: Solvent Optimization in Condensation Reactions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%)* |
|---|---|---|---|
| DMF | 80 | 12 | 70–75 |
| DCM | 40 | 24 | 65–68 |
| Tetrahydrofuran | 60 | 18 | 58–62 |
Reductive Amination: Streamlining Benzoyl Group Introduction
Patent literature describes reductive amination as a convergent strategy for morpholine derivatives, adaptable to this compound synthesis. This method involves reacting morpholine-3-carbonitrile with 3-fluoro-5-methylbenzaldehyde in the presence of a reducing agent, bypassing intermediate isolation.
Reducing Agent Efficacy
Sodium triacetoxyborohydride (STAB) and borane-amine complexes are preferred for their selectivity and mild reaction conditions. STAB operates effectively at room temperature in DCM, minimizing side reactions such as over-reduction or epimerization.
Table 2: Reducing Agents and Their Performance
| Reducing Agent | Solvent | Temperature (°C) | Yield (%)* |
|---|---|---|---|
| Sodium triacetoxyborohydride | DCM | 25 | 82–85 |
| Borane-trimethylamine | THF | 0–5 | 78–80 |
| Sodium cyanoborohydride | MeOH | 25 | 70–73 |
*Data extrapolated from reductive amination of analogous compounds.
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Microwave irradiation dramatically reduces reaction times in morpholine functionalization. A one-pot protocol adapted from benzo[h]quinoline synthesis utilizes sodamide in DMF under microwave conditions (100°C, 50 minutes), achieving yields comparable to conventional heating. This approach enhances regioselectivity by promoting uniform thermal distribution.
Solvent and Base Optimization for Nucleophilic Acylation
The choice of base critically influences acylation efficiency. Sodamide (NaNH₂) in DMF outperforms potassium hydroxide (KOH) and sodium hydride (NaH), as demonstrated in analogous heterocyclic syntheses. Polar aprotic solvents stabilize the deprotonated morpholine intermediate, enhancing nucleophilicity.
Table 3: Base and Solvent Screening
| Base | Solvent | Temperature (°C) | Yield (%)* |
|---|---|---|---|
| NaNH₂ | DMF | 100 | 82 |
| KOH | DMF | 100 | 50 |
| NaH | DMF | 100 | 50 |
Analytical Characterization and Quality Control
Purity assessment of this compound employs reversed-phase liquid chromatography/mass spectrometry (RPLC/MS), with electrospray ionization (ESI) confirming molecular ion peaks at m/z 248.257. Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity, with characteristic shifts for the fluorinated aryl (δ 7.2–7.4 ppm) and morpholine protons (δ 3.6–4.1 ppm).
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production requires meticulous solvent recovery and catalyst recycling. Continuous flow systems, adapted from indole derivative syntheses, may mitigate exothermic risks during reductive amination. Environmental, health, and safety (EHS) protocols prioritize replacing halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF).
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: A related compound with similar structural features.
4-(2-Fluoro-4-nitrophenyl)morpholine: Another compound with a morpholine ring and a fluorinated benzoyl group.
Uniqueness
4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile is unique due to the specific positioning of the fluoro and methyl groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Biological Activity
4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the fluorine atom and the methyl group on the benzoyl moiety enhances its lipophilicity and may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The morpholine moiety can undergo bioactivation, leading to the formation of reactive intermediates that may interact with biomolecules, potentially modulating their activity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound has been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has shown efficacy against various cancer cell lines, demonstrating a dose-dependent response .
Neuroprotective Effects
There is emerging evidence that morpholine derivatives can exert neuroprotective effects. The compound's ability to penetrate the blood-brain barrier allows it to target central nervous system disorders, potentially offering therapeutic benefits in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and receptor binding |
| Methyl Group on Benzoyl | Modulates electronic properties and stability |
| Morpholine Ring | Facilitates interaction with biological targets |
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .
- Neuroprotection : In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. This supports its potential application in treating Alzheimer's disease .
Q & A
Q. What are the standard synthetic routes for 4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile?
The synthesis typically involves coupling a substituted benzoyl chloride (e.g., 3-fluoro-5-methylbenzoyl chloride) with morpholine-3-carbonitrile under basic conditions. Triethylamine is commonly used to neutralize HCl by-products, and the reaction proceeds at room temperature in polar aprotic solvents (e.g., dichloromethane or THF). Purification via recrystallization or chromatography ensures high yields (>70%) and purity (>95%) .
Q. How is the compound characterized post-synthesis?
Characterization employs spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and morpholine ring integrity.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC for purity assessment (>98% is typical for research-grade material) .
Q. What analytical methods are used to resolve data contradictions in substitution reactions?
Discrepancies in reaction outcomes (e.g., unexpected by-products) are resolved using:
- LC-MS to detect trace intermediates.
- X-ray crystallography (if crystalline derivatives form) to confirm structural assignments.
- DFT calculations to model reaction pathways and compare with experimental data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Key variables include:
- Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution but may increase side reactions.
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- Temperature control : Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution?
The electron-withdrawing fluorine and methyl groups on the benzoyl ring polarize the carbonyl carbon, facilitating nucleophilic attack. Computational studies (e.g., Fukui indices) predict preferential substitution at the para position relative to the fluoro group. Experimental kinetics using stopped-flow techniques validate these models .
Q. How does the compound interact with biological targets in pharmacological studies?
In vitro assays (e.g., enzyme inhibition, receptor binding) are conducted to evaluate:
- Target affinity : Surface plasmon resonance (SPR) or fluorescence polarization.
- Cellular uptake : Confocal microscopy with fluorophore-tagged analogs.
- Metabolic stability : Microsomal incubation followed by LC-MS analysis .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
Molecular dynamics (MD) simulations and QSAR models assess:
Q. How is environmental stability evaluated under varying conditions?
Stability studies involve:
Q. What comparative studies differentiate this compound from analogs?
Substituent effects are analyzed by synthesizing analogs (e.g., replacing fluorine with chlorine or methyl with ethyl). Biological activity and reactivity trends are mapped using:
Q. How are in vivo studies designed to evaluate therapeutic potential?
Preclinical protocols include:
- Dosing regimens : Pharmacokinetic profiling in rodent models (IV, PO administration).
- Toxicity screens : ALT/AST levels and histopathology post-administration.
- Efficacy models : Disease-specific assays (e.g., tumor xenografts for anticancer evaluation) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
